Product packaging for 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole(Cat. No.:CAS No. 165894-00-8)

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B189188
CAS No.: 165894-00-8
M. Wt: 292.4 g/mol
InChI Key: AIWRNULNYFSFHK-UHFFFAOYSA-N
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Description

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole (CAS 165894-00-8) is a synthetically versatile octahydropyrrolopyrrole scaffold of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of structures being investigated for their potent biological activity, particularly as orexin receptor antagonists . The orexin system is a key therapeutic target for a range of neurological disorders, and derivatives of this core structure have shown promising selectivity for the OX1 receptor, which is implicated in regulating sleep-wake cycles, appetite, and stress responses . As such, this benzyl-substituted pyrrolopyrrole serves as a critical building block for the development of novel neuroactive compounds and the exploration of orexin-related pathways. The pyrrolopyrrole core is a privileged structure in drug discovery, featured in numerous compounds with a broad spectrum of bioactivities . With a molecular formula of C20H24N2 and a molecular weight of 292.43 g/mol, this reagent is supplied for research applications . This product is designed for use in scientific research only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, human or animal consumption, or any other form of personal utilization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2 B189188 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 165894-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibenzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-3-7-17(8-4-1)11-21-13-19-15-22(16-20(19)14-21)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWRNULNYFSFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610829
Record name 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-00-8
Record name 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Advancements in the Synthesis of 2,5 Dibenzyloctahydropyrrolo 3,4 C Pyrrole and Derivatives

Strategies for Octahydropyrrolo[3,4-c]pyrrole (B1259266) Ring System Construction

The construction of the octahydropyrrolo[3,4-c]pyrrole ring system is a key challenge that has been addressed through various innovative synthetic routes. These methods primarily focus on the stereocontrolled formation of the fused pyrrolidine (B122466) rings.

1,3-dipolar cycloaddition reactions represent a powerful and widely utilized tool for the synthesis of five-membered heterocyclic rings, including the pyrrolidine rings that form the octahydropyrrolo[3,4-c]pyrrole core. nih.govresearchgate.net These reactions are prized for their ability to generate multiple stereocenters in a single, often highly stereoselective, step.

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly effective in [3+2] cycloaddition reactions with various dipolarophiles to construct pyrrolidine rings. nih.govnih.gov The generation of an azomethine ylide, often in situ, followed by its reaction with an olefin, is a cornerstone strategy for building the octahydropyrrolo[3,4-c]pyrrole framework. For instance, the reaction of an amino acid, such as N-benzylglycine (a precursor to one of the N-benzylpyrrolidine rings), with an aldehyde can generate a non-stabilized azomethine ylide. This ylide can then undergo a cycloaddition with a suitable dipolarophile, such as N-benzylmaleimide, to directly form the bicyclic core of 2,5-dibenzyloctahydropyrrolo[3,4-c]pyrrole. The reaction's regio- and stereoselectivity are key advantages, allowing for the controlled synthesis of specific isomers. nih.gov

Table 1: Examples of Azomethine Ylide Cycloadditions in Pyrrolidine Synthesis
Azomethine Ylide PrecursorsDipolarophileProduct TypeKey Features
Isatin and Sarcosine3-Aroylmethyleneindol-2-onesDispiropyrrolidine-bisoxindolesGreen chemistry conditions, ionic liquid solvent nih.gov
Benzylamine and Isatin2,6-Bis(ylidene)cyclohexanonesDispiro-oxindoleSolvent-free, microwave irradiation, high regioselectivity nih.gov
α-Amino esters and O-allyl-salicylaldehyde derivativesInternal alkeneChromeno[4,3-b]pyrrolidinesIntramolecular cycloaddition, microwave conditions nih.gov

Intermolecular [3+2] cycloaddition reactions provide a convergent route to the octahydropyrrolo[3,4-c]pyrrole system. This approach involves the reaction of a separately generated azomethine ylide with a dipolarophile. A common strategy involves the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. For the synthesis of the target compound, N-benzylglycine could react with formaldehyde (B43269) in the presence of N-benzylmaleimide. The in situ generated azomethine ylide would then react with the maleimide in a [3+2] fashion to yield a precursor to the desired this compound skeleton. The Van Leusen pyrrole (B145914) synthesis, which utilizes tosylmethyl isocyanides (TosMIC) as a 3-atom synthon, is another example of a [3+2] cycloaddition used to form pyrrole rings, which can be subsequently reduced. mdpi.com

Intramolecular cyclization strategies offer excellent control over stereochemistry and are particularly effective for constructing fused ring systems. In the context of octahydropyrrolo[3,4-c]pyrroles, an intramolecular [3+2] dipolar cycloaddition is a highly efficient method. acs.orgnih.gov This involves a molecule containing both the azomethine ylide precursor and the dipolarophile tethered together. For instance, condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines can form an azomethine ylide that cyclizes intramolecularly. acs.orgnih.gov This process is often highly stereospecific, leading to a single diastereoisomer. acs.orgnih.gov Another approach is the free-radical intramolecular cyclization of appropriately substituted pyrrolylpyridinium salts, which has been used to synthesize related fused pyrrole systems. nih.govdoaj.orgbeilstein-journals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. bohrium.comresearchgate.net Several MCRs have been developed for the synthesis of substituted pyrroles, which can then be reduced to form the octahydropyrrolo[3,4-c]pyrrole core. These reactions often involve the in-situ generation of 1,4-dicarbonyl compounds, which then undergo a Paal-Knorr condensation with an amine. bohrium.compharmaguideline.com For example, a four-component coupling of aldehydes, amines, and nitroalkanes has been shown to produce tetrasubstituted pyrroles. researchgate.net Adapting such a strategy could involve using benzaldehyde, a suitable nitrogen source, and other components to build a pyrrole ring that, after N-benzylation and reduction, would yield the target scaffold.

Table 2: Comparison of Synthetic Strategies for Pyrrole Ring Formation
MethodologyStarting MaterialsKey AdvantagesReference Examples
Hantzsch Synthesisβ-haloketone, β-ketoester, ammonia/amineWell-established, versatileGeneral pyrrole synthesis pharmaguideline.com
Knorr Synthesisα-amino ketone, dicarbonyl compoundWidely used for substituted pyrrolesGeneral pyrrole synthesis pharmaguideline.com
Paal-Knorr Synthesis1,4-dicarbonyl compound, ammonia/amineHigh yields, simple procedureN-substituted pyrroles pharmaguideline.comorganic-chemistry.org
Barton-Zard SynthesisIsocyanoacetate, nitroalkeneGood for α-unsubstituted pyrroles3,4-dialkylated pyrroles pharmaguideline.comorgsyn.org

The development of catalytic methods has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and improved selectivity. Various transition metals and organocatalysts have been employed for the synthesis of pyrroles and their derivatives.

Transition metal catalysts, such as those based on rhodium, zinc, or palladium, are effective in promoting cyclization reactions to form pyrrole rings. organic-chemistry.orgresearchgate.net For example, dienyl azides can be converted to substituted pyrroles at room temperature using catalysts like zinc iodide (ZnI2) or rhodium complexes. organic-chemistry.org Palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides has been shown to produce bicyclic pyrrolo-fused structures. researchgate.net

Organocatalysis has also emerged as a powerful, environmentally friendly alternative. For instance, the Paal-Knorr pyrrole synthesis can be catalyzed by vitamin B1 or nano-organocatalysts under green conditions. nih.gov Scandium triflate (Sc(OTf)3) has been shown to be an efficient and reusable catalyst for the Paal-Knorr condensation under solvent-free conditions, providing excellent yields. researchgate.net These catalytic approaches could be applied to the synthesis of a suitably substituted 1,4-dicarbonyl precursor, which upon condensation with benzylamine, would lead to the N-benzylpyrrolidine rings of the target molecule.

Catalytic Methodologies for Octahydropyrrolo[3,4-c]pyrrole Formation

Transition Metal-Catalyzed Syntheses (e.g., Silver(I), Copper)

Transition metal catalysis offers powerful and versatile methods for the construction of pyrrole and pyrrolidine rings, the fundamental components of the octahydropyrrolo[3,4-c]pyrrole skeleton. While direct catalytic syntheses of the fully saturated dibenzyl derivative are specific, the principles are well-established through various related pyrrole syntheses.

Silver(I) Catalysis: Silver catalysts have been effectively used in dearomatization reactions to create complex heterocyclic systems. For instance, a catalytic system of silver oxide in combination with a cinchona-derived amino-phosphine has been used to synthesize optically active pyrrolo[3,4-b]indole derivatives. researchgate.net This reaction proceeds via an interrupted Barton-Zard reaction, demonstrating silver's utility in facilitating complex cyclizations to build fused pyrrole ring systems with high stereoselectivity. researchgate.net

Copper Catalysis: Copper catalysts are widely employed for pyrrole synthesis due to their low cost and versatile reactivity. Copper(II)-catalyzed cascade reactions have been developed to synthesize fused pyrrole systems like 1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones from o-amino carbonyl compounds and maleimides. nih.gov This one-pot strategy involves a copper-catalyzed aza-Michael addition followed by condensation and oxidation. nih.gov In other work, copper(II) acetate (B1210297) has been shown to efficiently catalyze the cyclization of β-hydroxyhomopropargylic sulfonamides to yield pyrroles in excellent yields. researchgate.net A notable development involves using copper or nickel catalysts to selectively synthesize either 2,4- or 3,4-disubstituted pyrroles from vinyl azides and aryl acetaldehydes, showcasing how the choice of metal can direct regioselectivity under mild, neutral conditions. nih.gov

CatalystReactantsProduct TypeKey Features
Silver(I) Oxide / Chiral PhosphineHeteroarenes and IsocyanoacetatesOptically Active Pyrrolo[3,4-b]indolesAsymmetric dearomatization; High stereoselectivity (up to >20:1 dr, 97% ee). researchgate.net
Copper(II) Acetateβ-Hydroxyhomopropargylic sulfonamidesSubstituted PyrrolesCatalytic (10 mol%) amount sufficient; High yields. researchgate.net
Copper(II) catalysto-Amino carbonyls and MaleimidesPyrrolo[3,4-b]quinolinedionesOne-pot cascade reaction; Broad substrate scope. nih.gov
Copper / Nickel catalystsVinyl azides and Aryl acetaldehydesRegioisomeric Diaryl PyrrolesCatalyst-controlled regioselectivity (2,4- vs 3,4-substitution). nih.gov
Table 1. Examples of Transition Metal-Catalyzed Syntheses of Pyrrole-Containing Scaffolds.
Lewis Acid Catalysis in Pyrrolopyrrole Synthesis (e.g., Niobium Pentachloride)

Lewis acid catalysis is a cornerstone of organic synthesis, promoting reactions by activating substrates towards nucleophilic attack. In the context of pyrrolopyrrole synthesis, Niobium pentachloride (NbCl₅) has emerged as a particularly effective, low-cost, and highly electrophilic Lewis acid catalyst. scielo.br

Researchers have developed an optimized, multicomponent reaction for the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives using NbCl₅ as a catalyst. scielo.brscielo.br This procedure involves the reaction of an aniline derivative, a benzaldehyde derivative, and 2,3-butanedione in anhydrous acetonitrile at room temperature. scielo.br The reaction proceeds rapidly, typically within 20 to 40 minutes, demonstrating the high catalytic efficacy of NbCl₅ under mild conditions. scielo.brscielo.br The strong Lewis acidity of high-valent niobium is crucial for this transformation. nih.gov This methodology highlights the potential of NbCl₅ to facilitate the construction of the core pyrrolopyrrole skeleton, which could be adapted for octahydropyrrolo[3,4-c]pyrrole synthesis through subsequent reduction steps.

CatalystReactantsSolventConditionsReaction TimeProduct
Niobium Pentachloride (NbCl₅)Aniline derivative, Benzaldehyde derivative, 2,3-ButanedioneAnhydrous AcetonitrileRoom Temperature20-40 min1,4-Dihydropyrrolo[3,2-b]pyrrole derivative scielo.brscielo.br
Table 2. Niobium Pentachloride-Catalyzed Multicomponent Synthesis of a Pyrrolopyrrole Core.
Organocatalytic and Metal-Free Approaches (e.g., DABCO)

To circumvent issues of metal toxicity and cost, organocatalytic and metal-free synthetic methods have gained significant traction. These approaches often align with the principles of green chemistry.

1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive and effective organic base that acts as a nucleophilic promoter for various organic reactions. scirp.org A simple, practical, and general three-component reaction for constructing pyrrole derivatives utilizes a catalytic amount of DABCO (10 mol%) in an aqueous medium. scirp.org The reaction between a substituted phenacyl bromide, an amine, and pentane-2,4-dione proceeds in high yield, and the use of water as a solvent makes the method environmentally friendly. scirp.org

Beyond DABCO, other metal-free strategies have been explored for pyrrole synthesis. The Paal-Knorr reaction, a classic method for forming pyrroles from 1,4-dicarbonyls and amines, has been successfully performed using naturally occurring organic acids like citric acid and tartaric acid as safe, inexpensive, and biodegradable organocatalysts. researchgate.net Vitamin B1 has also been identified as an effective metal-free catalyst for the same transformation. nih.gov These methods avoid metal contamination, a crucial consideration in the synthesis of pharmaceutically relevant scaffolds like octahydropyrrolo[3,4-c]pyrroles. researchgate.net

Catalyst/PromoterReaction TypeKey Features
DABCOThree-component pyrrole synthesisAqueous medium; High yield; Environmentally friendly. scirp.org
Naturally Occurring Organic Acids (e.g., Citric Acid)Paal-Knorr Pyrrole SynthesisMetal-free; Biodegradable; Inexpensive. researchgate.net
Vitamin B1Paal-Knorr Pyrrole SynthesisEco-friendly; Metal-free catalyst. nih.gov
Table 3. Selected Organocatalytic and Metal-Free Approaches to Pyrrole Synthesis.

Stereoselective Synthesis of Octahydropyrrolo[3,4-c]pyrrole Architectures

The biological activity of chiral molecules like the octahydropyrrolo[3,4-c]pyrrole derivatives is often dependent on their specific stereochemistry. Therefore, developing methods for stereoselective synthesis is paramount.

Chiral Catalyst and Auxiliary-Controlled Stereoselection

Asymmetric catalysis using chiral catalysts or the temporary incorporation of a chiral auxiliary are powerful strategies to control the stereochemical outcome of a reaction.

Chiral Catalysts: Chiral Brønsted acids, such as those derived from ureidoaminals, have been shown to be effective organocatalysts for the stereocontrolled Michael addition to nitroolefins, a key step in building functionalized heterocyclic scaffolds. nih.gov In the synthesis of axially chiral pyrroles, light-induced phosphoric acid catalysis has enabled a diastereo- and atroposelective three-component reaction. researchgate.net For constructing chiral diketopyrrolo[3,4-c]pyrrole (DPP) dyes, chiral (S)-β-citronellyl or (S)-2-methylbutyl chains have been attached to the lactam nitrogens to induce chirality in the final molecule. rsc.org

Chiral Auxiliaries: Chiral auxiliaries are removable chiral groups that direct the stereochemistry of reactions on a substrate. Oxazolidinones, popularized by David Evans, are a well-known class of chiral auxiliaries that can be attached to a substrate to direct stereoselective alkylations, aldol reactions, and other transformations. After the desired chiral center is created, the auxiliary can be cleaved and recovered. This principle can be applied to the synthesis of octahydropyrrolo[3,4-c]pyrrole precursors to install specific stereocenters with high diastereoselectivity.

MethodExampleApplicationOutcome
Chiral CatalystChiral Brønsted BaseMichael addition to nitroolefinsAccess to chiral pyrrolodiketopiperazines. nih.gov
Chiral AuxiliaryOxazolidinoneAlkylation, Aldol reactionsHigh diastereoselectivity in C-C bond formation.
Chiral Building Block(S)-β-citronellyl chainsSynthesis of Chiral DPP DyesInduces chirality in the final supramolecular structure. rsc.org
Table 4. Strategies for Chiral Catalyst and Auxiliary-Controlled Stereoselection.
Diastereoselective Induction in Cyclization Processes

Achieving stereocontrol during the key cyclization step that forms the bicyclic ring system is a highly efficient strategy. Intramolecular reactions are particularly well-suited for transferring chirality and inducing high levels of diastereoselectivity.

A notable example is the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles through an intramolecular [3+2] dipolar cycloaddition. nih.gov In this method, the condensation of an N-substituted glycine with a chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine generates an intermediate azomethine ylide. This ylide undergoes a stereospecific intramolecular cyclization to yield the octahydropyrrolo[3,4-b]pyrrole (B1600083) derivative as a single diastereoisomer. nih.gov The stereochemistry of the final product is directly controlled by the chiral perhydro-1,3-benzoxazine precursor. The chemical yields of this process are dependent on the reaction temperature and the presence or absence of a base. nih.gov This approach provides a robust method for establishing the relative and absolute stereochemistry of the fused pyrrolidine rings in a single, highly diastereoselective step.

Reaction TypeKey IntermediateChiral SourceStereochemical Outcome
Intramolecular [3+2] Dipolar CycloadditionAzomethine ylideChiral perhydro-1,3-benzoxazineStereospecific formation of a single diastereoisomer. nih.gov
Table 5. Diastereoselective Induction via Intramolecular Cycloaddition.

Sustainable and Green Chemistry Protocols for Octahydropyrrolo[3,4-c]pyrroles

Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally benign protocols. This involves using greener solvents, reducing waste, and employing catalytic methods.

One of the most significant advances in the green synthesis of the octahydropyrrolo[3,4-c]pyrrole scaffold is the use of subcritical water as a reaction medium. researchgate.netarkat-usa.org A series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles were synthesized by reacting N-benzoylthiourea derivatives with α-haloketones in subcritical water at 130 °C, achieving yields of 75-91%. arkat-usa.orgugent.be This method serves as a suitable green alternative to conventional organic solvents like acetone, offering significantly shorter reaction times while maintaining high yields. arkat-usa.org

Other green approaches for pyrrole synthesis that are applicable to this scaffold include:

Aqueous, Catalytic Reactions: The use of water as a solvent, as seen in the DABCO-catalyzed three-component reaction, represents a significant green improvement. scirp.org

Catalyst-Free Conditions: Certain reactions, such as the synthesis of pyrrole derivatives from ketonitriles and chloroacetaldehyde, can be performed in aqueous media without any catalyst, reducing waste and simplifying purification. semanticscholar.org

Heterogeneous Catalysis: The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of green chemistry. nih.gov

Green ProtocolSolvent/MediumConditionsAdvantages
Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrolesSubcritical Water130 °CGreen alternative to organic solvents; Shorter reaction times; High yields (75-91%). arkat-usa.orgugent.be
DABCO-catalyzed pyrrole synthesisWaterRoom TemperatureAvoids organic solvents; Mild conditions. scirp.org
Modified Hantzsch ReactionWater/Ethanol80 °CCatalyst-free conditions. semanticscholar.org
Table 6. Sustainable and Green Chemistry Protocols for Pyrrolopyrrole Synthesis.
Reactions in Subcritical Water

The use of subcritical water as a reaction medium represents a significant advancement in the green synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives. researchgate.netresearchgate.net This method offers a sustainable alternative to conventional organic solvents, often leading to shorter reaction times and comparable yields. researchgate.net Research has demonstrated the successful synthesis of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles through the reaction of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives with α-haloketones in subcritical water. researchgate.net

In a specific application, this green chemistry approach was utilized for both the synthesis of thiourea intermediates and the final thiazolyl-octahydropyrrolo[3,4-c]pyrrole products. The reactions were conducted at 130 °C, yielding the desired compounds in a high range of 75-91%. researchgate.net This demonstrates that subcritical water is not only a viable medium but also an efficient one, significantly reducing reaction times compared to syntheses performed in solvents like acetone. researchgate.net The structural confirmation of the synthesized compounds was achieved through various spectroscopic methods, including NMR, FT-IR, and mass spectrometry, with stereochemistry determined by single-crystal X-ray diffraction. researchgate.net

Microwave-Assisted Synthetic Transformations

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of pyrrole-based heterocyclic compounds, including derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold. nih.govresearchgate.netpensoft.netpensoft.net This method is recognized for its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity compared to conventional heating methods. researchgate.netpensoft.netpensoft.net The efficiency of microwave synthesis stems from the uniform heating of the reaction mixture. researchgate.net

Several strategies for pyrrole synthesis have been adapted for microwave irradiation:

Paal-Knorr Condensation: The reaction between hexane-2,5-dione and primary amines to form N-substituted pyrroles is significantly faster under microwave activation, eliminating the need for Lewis acid catalysts that are often required in conventional syntheses. pensoft.netpensoft.net

Reactions with 2,5-Dimethoxytetrahydrofuran: The synthesis of pyrrole-based compounds has been achieved by reacting various amines with 2,5-dimethoxytetrahydrofuran under microwave irradiation. pensoft.net Optimized conditions were found to be solvent-free at 120 °C for 20 minutes, with amines bearing electron-donating groups providing higher yields. pensoft.net

Multicomponent Reactions: Microwave assistance has been successfully applied to one-pot, multicomponent reactions for synthesizing functionalized pyrroles and related spirooxindoles, often resulting in higher yields and cleaner reactions than traditional methods. nih.gov For instance, a three-component reaction involving maleimides, ninhydrin, and sarcosine in methanol at 100 °C under microwave irradiation has been developed for the stereoselective synthesis of complex heterocyclic systems. nih.gov

The following table summarizes the advantages of microwave-assisted synthesis for pyrrole derivatives.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Often requires several hours (e.g., >12 hours for Paal-Knorr) pensoft.netpensoft.netDrastically reduced, often to minutes (e.g., 10-20 minutes) pensoft.net
Yields VariableGenerally good to excellent researchgate.netpensoft.net
Catalysts Often requires acid catalysts (e.g., Lewis acids) pensoft.netCan often be performed catalyst-free or with simpler catalysts pensoft.net
Solvents Typically requires organic solventsCan be performed in green solvents (e.g., PEG-200) or solvent-free pensoft.net
Purity May require extensive purificationOften results in higher purity products researchgate.net

Regiochemical and Stereochemical Control in Octahydropyrrolo[3,4-c]pyrrole Formation

Achieving specific regiochemical and stereochemical outcomes is critical in the synthesis of the octahydropyrrolo[3,4-c]pyrrole core, as the spatial arrangement of substituents significantly influences the molecule's properties and biological activity. The rigid, bicyclic structure of this scaffold makes it a valuable isosteric replacement for more flexible structures like piperazine (B1678402) in drug discovery. nih.gov

One established strategy for constructing the pyrrolo[3,4-c]pyrrole (B14788784) skeleton involves the thermolysis of N-phthalimidoaziridines in the presence of dipolarophiles like N-arylmaleimides, which leads to the formation of N-phthalimidopyrrolidines. osi.lv Another key approach is the 1,3-dipolar cycloaddition of azomethine ylides. This method is highly effective for creating the bicyclic system with defined stereochemistry. The cis-fused configuration, such as in (3aS,6aS)-octahydropyrrolo[3,4-c]pyrrole, is a common and stable isomer. nih.gov

A highly chemo- and stereoselective domino reaction has been developed for the synthesis of polyfunctional hexahydropyrrolo[3,4-b]pyrroles, a related scaffold, by reacting N-arylbromomaleimides with aminocrotonic acid esters. nih.govpreprints.org This process involves an initial nucleophilic addition or substitution followed by an intramolecular nucleophilic addition, demonstrating a high degree of stereocontrol in the formation of the fused ring system. nih.govpreprints.org

Strategies for N-Functionalization in Octahydropyrrolo[3,4-c]pyrrole Derivatives

The nitrogen atoms of the octahydropyrrolo[3,4-c]pyrrole core provide key handles for introducing a wide range of functional groups, enabling the modulation of the molecule's physicochemical and pharmacological properties. A common synthetic route to prepare N-functionalized derivatives involves a multi-step process starting from a protected scaffold.

For example, a commercially available tert-butoxycarbonyl (Boc)-protected octahydropyrrolo[3,4-c]pyrrole can be reacted with an electrophile, such as 2-fluoropyridine, via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This step selectively functionalizes one of the nitrogen atoms. Subsequent acidic cleavage of the Boc protecting group then exposes the second nitrogen atom as a free amine. nih.gov This secondary amine intermediate serves as a versatile precursor that can be readily converted into a diverse library of target compounds, such as amides, through established coupling methods. nih.gov

This strategy has been effectively employed in the development of negative allosteric modulators of the mGlu1 receptor, where various amide functionalities were introduced at one of the nitrogen positions to explore structure-activity relationships (SAR). nih.gov

Post-Synthetic Chemical Transformations of Octahydropyrrolo[3,4-c]pyrrole Cores

Once the core octahydropyrrolo[3,4-c]pyrrole scaffold is synthesized, further chemical transformations can be performed to introduce complexity and functional diversity. These post-synthetic modifications are crucial for fine-tuning the properties of the final compounds.

A key transformation involves the deprotection of nitrogen atoms. For instance, N,N'-bis(tert-butoxycarbonyl)-protected diketo-pyrrolo[3,4-c]pyrroles can be treated with a strong acid, such as hydrochloric acid in acetone, to efficiently remove the Boc groups and yield the parent N-H compound. google.com

The resulting free N-H groups can then undergo various reactions. For example, the core can be N-benzoylated by reacting it with benzoyl chloride. google.com In another example, epoxide intermediates can be prepared by reacting pyrroledicarboximides with epichlorohydrin, which are then opened by nucleophilic substitution with various amines to generate more complex derivatives. nih.gov Furthermore, Suzuki-Miyaura cross-coupling reactions have been used to functionalize related pyrrolo[3,4-c]pyrazole cores at the C-3 position by displacing a chlorine atom, demonstrating the potential for C-C bond formation on the heterocyclic scaffold. mdpi.com These transformations highlight the versatility of the pyrrolo[3,4-c]pyrrole core as a template for creating diverse chemical entities. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of Octahydropyrrolo 3,4 C Pyrrole Compounds

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

For 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, a key structural question would be the stereochemistry at the bridgehead carbons (3a and 6a) and the conformation of the saturated five-membered rings. The bicyclic system can exist in different isomeric forms (cis or trans fusion), and the rings will adopt puckered envelope or twist conformations to minimize steric strain. X-ray analysis would precisely define this geometry and the orientation of the two benzyl (B1604629) substituents.

Table 1: Example Crystallographic Data for a Related Pyrrolo[3,4-c]pyrrole (B14788784) Compound (2,5-Dihexyl-3,6-diphenylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) nih.govresearchgate.net

ParameterValue
Chemical FormulaC₃₀H₃₆N₂O₂
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)13.4809 (11)
b (Å)5.5393 (3)
c (Å)17.4838 (14)
β (°)90.218 (7)
Volume (ų)1305.59 (17)
Z (molecules/cell)2

Note: This data is for a related dione (B5365651) derivative and is presented to illustrate the type of information obtained from X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the benzyl groups, the benzylic methylene (B1212753) (CH₂) protons, and the aliphatic protons of the octahydropyrrolo[3,4-c]pyrrole (B1259266) core. The aromatic protons would typically appear in the 7.2-7.5 ppm range. The benzylic CH₂ protons would likely appear as a singlet or an AB quartet around 3.5-4.5 ppm. The protons on the bicyclic core would resonate in the aliphatic region (typically 2.0-3.5 ppm), and their splitting patterns (coupling constants) would be crucial for determining the relative stereochemistry of the ring system.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the aromatic carbons (127-140 ppm), the benzylic carbon (~50-60 ppm), and the aliphatic carbons of the saturated rings (~40-60 ppm). The exact chemical shifts provide insight into the electronic environment and connectivity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic C-H (Benzyl)7.20 - 7.50127.0 - 129.5
Quaternary Aromatic C (Benzyl)-~138
Benzylic CH₂3.50 - 4.50~55
Ring CH/CH₂2.00 - 3.50~40-60

Note: These are estimated values based on data for analogous structures like 1-benzyl-1H-pyrrole and other N-benzyl heterocycles. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₂₀H₂₄N₂), the nominal molecular weight is 292.42 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring the exact mass to within a few parts per million.

The fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses. A primary and very common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Other fragments could arise from the cleavage of the bicyclic core.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

IonFormulaPredicted m/zDescription
[M]⁺[C₂₀H₂₄N₂]⁺292Molecular Ion
[M-C₇H₇]⁺[C₁₃H₁₇N₂]⁺201Loss of a benzyl group
[C₇H₇]⁺[C₇H₇]⁺91Benzyl cation (Tropylium ion)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-N bonds. Key expected features include:

Aromatic C-H stretching: Just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H stretching: Just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-N stretching: In the fingerprint region, typically 1100-1300 cm⁻¹.

This contrasts sharply with related diketopyrrolopyrrole (DPP) pigments, which show an intense carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹. researchgate.netresearchgate.net The absence of this band would confirm the full reduction to the octahydro- state. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings. researchgate.netelsevierpure.com

Table 4: Expected Principal IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1100 - 1300Medium

Theoretical and Computational Chemistry Investigations of Octahydropyrrolo 3,4 C Pyrroles

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of octahydropyrrolo[3,4-c]pyrrole (B1259266) derivatives. These methods provide a molecular-level understanding of reaction mechanisms, stereoselectivity, and the nature of chemical bonding.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. While specific DFT studies on the reaction pathways of 2,5-dibenzyloctahydropyrrolo[3,4-c]pyrrole are scarce, DFT has been applied to related pyrrole-containing systems to understand their reactivity. For instance, DFT calculations have been employed to study the mechanism of reactions such as the Cannizzaro reaction, providing insights into whether a reaction proceeds through a radical or an ionic pathway depending on the molecular structure and reaction conditions semanticscholar.org. Such studies can be conceptually extended to understand the reactions involving the octahydropyrrolo[3,4-c]pyrrole core.

In the context of drug design, DFT calculations are used to optimize the geometry of molecules and to calculate quantum reactivity descriptors for pyrrolo[3,4-c]pyrrole (B14788784) derivatives, which helps in rationalizing their interaction with biological targets.

Computational Method Application to Pyrrolo[3,4-c]pyrrole Derivatives Key Insights
DFT (B3LYP/6-311+G(d,p))Geometry optimization and calculation of molecular orbitals.Provides optimized molecular structures and electronic properties.
TD-DFTInvestigation of excited states and spectral properties. mdpi.comHelps in understanding the photophysical behavior of fluorescent derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the outcome of pericyclic reactions, including cycloadditions that can be used to synthesize the pyrrolo[3,4-c]pyrrole core. slideshare.netwikipedia.org FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy gap between the HOMO and LUMO is a critical parameter that influences the reactivity of a molecule. researchgate.net

The synthesis of the pyrrolo[3,4-c]pyrrole nucleus often involves cycloaddition reactions. FMO analysis can predict the feasibility and stereochemical outcome of these reactions. For a cycloaddition to be thermally allowed, the symmetry of the interacting frontier orbitals must be compatible. For example, in a [4+2] cycloaddition, the HOMO of the diene and the LUMO of the dienophile must have the same symmetry for a suprafacial-suprafacial interaction to occur. youtube.com

Orbital Significance in Cycloaddition Reactions
HOMO (Highest Occupied Molecular Orbital)Acts as the electron donor in the reaction. Its energy and symmetry are crucial for reactivity. researchgate.netyoutube.com
LUMO (Lowest Unoccupied Molecular Orbital)Acts as the electron acceptor. Its energy and symmetry determine the feasibility of the reaction. researchgate.netyoutube.com

Computational methods, particularly DFT, can provide valuable insights into the stereoselectivity and regioselectivity of reactions involving the octahydropyrrolo[3,4-c]pyrrole scaffold. By calculating the activation energies of different possible reaction pathways, chemists can predict which isomers are more likely to form.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational dynamics of flexible molecules like octahydropyrrolo[3,4-c]pyrroles. These simulations can provide information about the preferred conformations of the molecule, the energy barriers between different conformations, and how the conformational landscape is influenced by the solvent and substituents.

The octahydropyrrolo[3,4-c]pyrrole ring system can exist in various conformations due to the flexibility of the five-membered rings. MD simulations can be used to explore these conformational possibilities and to identify the most stable conformers. This information is crucial for understanding the molecule's shape and how it interacts with other molecules, which is particularly important in the context of drug design where the conformation of a ligand determines its binding affinity to a receptor. While specific MD studies on this compound are not published, the methodology is widely applied to understand the conformational behavior of biomolecules and organic molecules in solution. researchgate.net

In Silico Approaches to Molecular Design and Virtual Screening

In silico methods are extensively used in the design and discovery of new molecules based on the octahydropyrrolo[3,4-c]pyrrole scaffold. These approaches allow for the rapid screening of large virtual libraries of compounds to identify those with desirable properties, such as high binding affinity to a biological target or specific electronic properties.

Molecular docking is a common in silico technique used to predict the binding mode and affinity of a ligand to a receptor. This method has been applied to various pyrrole (B145914) derivatives to identify potential new drugs. nih.govresearchgate.netresearchgate.net For example, derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been investigated as negative allosteric modulators of mGlu1 and as orexin-2 antagonists, with computational modeling guiding the selection of substituents to improve potency and pharmacokinetic properties. nih.govnih.gov

Virtual screening campaigns can be performed on libraries of octahydropyrrolo[3,4-c]pyrrole derivatives to identify lead compounds for various therapeutic targets. These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates.

Advanced Research Applications of the Octahydropyrrolo 3,4 C Pyrrole Scaffold

Scaffold Engineering in Ligand and Receptor Interaction Studies

The conformationally constrained nature of the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold provides a unique advantage in the design of bioactive molecules. By reducing the number of accessible conformations, it allows for a more precise orientation of pharmacophoric groups, leading to enhanced binding affinity and a clearer understanding of structure-activity relationships.

The fundamental design principle for employing the octahydropyrrolo[3,4-c]pyrrole scaffold lies in its use as a rigid, three-dimensional surrogate for more flexible or problematic diamine fragments, such as piperazine (B1678402). nih.govfao.org Its defined stereochemistry allows for the precise spatial positioning of substituents, which is critical for optimizing interactions with biological targets. Researchers leverage this rigidity to probe the topology of receptor binding pockets.

The synthesis of these ligands often begins with the construction of the core scaffold, which can then be functionalized. For instance, N-substituted derivatives are commonly prepared through methods like the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been synthesized to explore ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The design strategy involves attaching a pyridine-3-yl group, a known pharmacophore for nAChRs, to the scaffold and then systematically modifying the other nitrogen atom to fine-tune subtype selectivity. nih.gov This modular approach enables the systematic exploration of the chemical space around the core, facilitating the development of highly potent and selective ligands.

Isosteric and bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at improving a lead compound's pharmacodynamic or pharmacokinetic properties by substituting a molecular fragment with another of similar size, shape, and electronic character. openaccessjournals.comcambridgemedchemconsulting.com The octahydropyrrolo[3,4-c]pyrrole unit has proven to be a highly effective isosteric replacement for the piperazine ring, a common pharmacophore in central nervous system (CNS) drug candidates. nih.govfao.org

While piperazine is a versatile linker, its flexibility can be a liability, and it is often associated with undesirable properties such as poor metabolic stability or off-target activity. The rigid bicyclic structure of the octahydropyrrolo[3,4-c]pyrrole scaffold offers a solution, providing a conformationally constrained alternative that can maintain or improve biological activity. nih.gov In the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 1 (mGlu1), researchers replaced the piperazine ring of an initial hit compound with the octahydropyrrolo[3,4-c]pyrrole scaffold. nih.govfao.org This direct replacement led to a new series of compounds with significantly enhanced potency and improved selectivity against related receptors like mGlu5. nih.gov

This scaffold has been successfully incorporated into ligands for a variety of CNS targets, including:

Muscarinic acetylcholine receptor M₁ nih.gov

Orexin receptor type 2 nih.gov

α7 nicotinic acetylcholine receptor nih.gov

Cannabinoid receptor type 1 nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. nih.govnih.govrsc.org The defined geometry of the octahydropyrrolo[3,4-c]pyrrole scaffold is particularly amenable to SAR exploration, as changes in activity can be more directly attributed to specific structural modifications.

In the pursuit of mGlu1 negative allosteric modulators, extensive SAR studies were conducted on the octahydropyrrolo[3,4-c]pyrrole series. nih.gov After establishing the core scaffold as a superior piperazine replacement, research focused on modifying the amide and heteroaryl portions of the molecule. nih.gov Direct replacement of the piperazine ring in a hit compound (1) with the octahydropyrrolo[3,4-c]pyrrole group afforded compound 8 , which was over seven times more potent against human mGlu1. nih.gov However, further modifications to the amide group revealed a steep SAR, with alternative amides leading to significantly reduced or abolished activity. nih.gov

A similar systematic approach was applied to nAChR ligands, where substitutions on the pyrrolidine (B122466) nitrogen atom were found to switch subtype selectivity between α4β2 and α7 nAChRs. nih.gov These studies provide valuable insights into the differing topographies of the ligand binding domains of these receptor subtypes. nih.gov Likewise, SAR studies on pyrrolo[3,4-c]pyrrole-based derivatives have been explored for their potential as anti-inflammatory agents by inhibiting COX-1 and COX-2 enzymes. nih.gov

Table 1: SAR Data for mGlu1 Negative Allosteric Modulators This table presents a selection of data showing how modifications to the octahydropyrrolo[3,4-c]pyrrole scaffold affect potency at the human mGlu1 receptor.

CompoundScaffoldR Group (Amide)hGlu1 IC₅₀ (nM)
1 Piperazine1-Adamantyl1600
8 Octahydropyrrolo[3,4-c]pyrrole1-Adamantyl220
9 Octahydropyrrolo[3,4-c]pyrroleCyclohexyl>30000
10 Octahydropyrrolo[3,4-c]pyrrole4-Fluorophenyl10200
16 Octahydropyrrolo[3,4-c]pyrrole2-Naphthyl>30000
17 Octahydropyrrolo[3,4-c]pyrrole3-Chlorophenyl22500

Data sourced from Emmitte et al., Bioorganic & Medicinal Chemistry Letters, 2013. nih.gov

Contribution to Advanced Materials Science and Organic Electronics

While the saturated octahydropyrrolo[3,4-c]pyrrole scaffold excels in medicinal chemistry, its fully unsaturated, planar counterpart, the 1,4-diketopyrrolo[3,4-c]pyrrole (DPP) system, is a cornerstone of modern materials science. The DPP core is a powerful electron-accepting chromophore known for its chemical robustness, intense color, and excellent photostability, making it a premier building block for a wide range of optoelectronic applications. google.comfrontiersin.org

The DPP chromophore is the basis for a class of high-performance pigments (HPPs) valued for their brilliant colors and stability. google.com The core structure consists of two fused pyrrole rings with flanking lactam units. By attaching various aromatic or heteroaromatic groups at the 3- and 6-positions, the electronic properties and, consequently, the color can be precisely tuned across the visible and near-infrared spectrum. rsc.org

Beyond pigments, the pyrrolopyrrole scaffold is integral to the design of advanced fluorophores. Its rigid, planar structure minimizes non-radiative decay pathways, often resulting in high fluorescence quantum yields. Researchers have developed sophisticated fluorescent probes by incorporating the pyrrolopyrrole unit. For example, a dyad molecule featuring a tetraarylpyrrolo[3,2-b]pyrrole (TAPP) donor linked to a boron-dipyrromethene (BODIPY) acceptor was designed as a FRET-based viscosity sensor. frontiersin.org The design allows for free rotation of the BODIPY unit, the fluorescence of which is sensitive to the viscosity of the local environment. frontiersin.org Similarly, chiral DPP dyes have been synthesized where the substitution pattern on the lactam nitrogens influences the supramolecular arrangement and chiroptical properties in thin films. rsc.org

The strong electron-accepting nature and planar, π-conjugated structure of the DPP core make it an exceptional building block for organic semiconductors used in organic thin-film transistors (OTFTs). frontiersin.orgresearchgate.net In the design of these materials, the DPP unit is typically copolymerized with electron-donating moieties to create donor-acceptor (D-A) polymers. This D-A architecture leads to a low bandgap, which is advantageous for charge transport. researchgate.net

The performance of DPP-based semiconductors is highly dependent on molecular structure and solid-state packing. The introduction of bulky alkyl chains on the lactam nitrogens is necessary to ensure solubility for solution processing, a key advantage of organic electronics. squarespace.com Researchers have synthesized and studied numerous DPP-containing polymers for use in OTFTs. For instance, a polymer incorporating a benzothieno[3,2-b]benzothiophene unit showed a low bandgap of 1.56 eV and good film-forming properties. researchgate.net Another strategy involved creating a "half-fused" DPP building block to enhance the planarity of the polymer backbone, which resulted in a significant improvement in charge carrier mobility. nih.gov These materials can exhibit ambipolar behavior, meaning they can transport both holes and electrons, making them versatile for various electronic circuit designs. frontiersin.orgnih.gov

Table 2: Performance of Selected Pyrrolopyrrole-Based Organic Semiconductors in OTFTs This table summarizes the charge carrier mobility for various DPP-based materials, highlighting the impact of molecular design on semiconductor performance.

Polymer/Small Molecule BaseCo-monomer / Structure TypeHole Mobility (μh) cm²/V·sElectron Mobility (μe) cm²/V·s
isoDPP-based PolymerThiophene-flanked isoDPP~0.02~0.02
Half-fused DPP PolymerDifluorothiophene2.231.08
Non-fused DPP PolymerDifluorothiophene0.780.24
TPD-T-Rh Small MoleculeRhodanine-terminated A2-D-A1-D-A2-0.011

Data sourced from various studies in advanced functional materials and polymer chemistry. squarespace.comnih.gov

Utility as Building Blocks for Complex Molecular Architectures

The rigid, bicyclic framework of the octahydropyrrolo[3,4-c]pyrrole scaffold serves as a versatile platform for the construction of more intricate polycyclic and fused heterocyclic systems. The saturated nature of the core allows for its introduction into molecular designs where conformational rigidity is desired. Furthermore, the two nitrogen atoms provide handles for functionalization, such as the introduction of benzyl (B1604629) groups in 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, which can influence solubility and subsequent reactivity. A key strategy for elaborating this scaffold into more complex architectures involves the strategic dehydrogenation of the saturated core to its aromatic pyrrolo[3,4-c]pyrrole (B14788784) counterpart, which can then undergo various cycloaddition and annulation reactions.

Synthesis of Polycyclic and Fused Heterocyclic Systems

The transformation of the saturated this compound into polycyclic and fused heterocyclic systems is a multi-step process that leverages the fundamental reactivity of the pyrrole nucleus. A plausible and effective strategy involves an initial aromatization of the octahydropyrrolo[3,4-c]pyrrole core, followed by cycloaddition reactions to build additional rings onto the bicyclic framework.

Aromatization of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

A critical step in unlocking the potential of this compound as a building block for fused systems is its dehydrogenation to the corresponding aromatic 2,5-Dibenzylpyrrolo[3,4-c]pyrrole. While pyrroles can be sensitive to harsh oxidative conditions, recent advancements have provided milder catalytic methods. One such method is the use of the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, which has been shown to effectively catalyze the dehydrogenation of pyrrolidines to pyrroles. nih.govresearchgate.netx-mol.com This approach is particularly advantageous as it often avoids the need for harsh oxidants that could degrade the pyrrole ring once formed. nih.gov The proposed mechanism involves a B(C₆F₅)₃-mediated hydride abstraction from the carbon alpha to the nitrogen, followed by deprotonation and subsequent aromatization steps. nih.gov

Table 1: Proposed Dehydrogenation of this compound

Starting MaterialReagentProductNotes
This compoundB(C₆F₅)₃2,5-Dibenzylpyrrolo[3,4-c]pyrroleThis reaction is proposed based on the successful B(C₆F₅)₃-catalyzed dehydrogenation of other N-substituted pyrrolidines. nih.gov

Cycloaddition Reactions for Ring Fusion

Once the aromatic 2,5-Dibenzylpyrrolo[3,4-c]pyrrole is formed, its diene character within the individual pyrrole rings can be exploited in cycloaddition reactions to build fused polycyclic systems. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a prime example of this strategy.

The reactivity of N-benzylpyrrole in Diels-Alder reactions has been documented, providing a strong precedent for the behavior of the 2,5-Dibenzylpyrrolo[3,4-c]pyrrole core. For instance, N-benzylpyrrole has been shown to react with acetylenedicarboxylic acid in a Diels-Alder fashion, representing one of the early examples of a pyrrole participating in such a normal addition. acs.orgacs.orgcapes.gov.br This reaction leads to the formation of a 1,4-dihydronaphthalene-1,4-endamine derivative, effectively fusing a bicyclo[2.2.1]heptane system onto the pyrrole ring.

Applying this logic to 2,5-Dibenzylpyrrolo[3,4-c]pyrrole, a [4+2] cycloaddition with a suitable dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), would be expected to yield a fused polycyclic adduct. The reaction would likely proceed via the addition of the dienophile across the 2,3,4,5-positions of one of the pyrrole rings in the bicyclic core.

Table 2: Representative Diels-Alder Reaction of an N-Benzylpyrrole

DieneDienophileProductYieldReference
N-BenzylpyrroleAcetylenedicarboxylic Acid1-Benzyl-2,3-dicarboxy-1,4-dihydro-1,4-epiminonaphthaleneNot specified acs.org

The resulting fused structure could potentially undergo further transformations. For example, subsequent acid-catalyzed rearrangement or oxidation could lead to the formation of more complex, fully aromatic polycyclic systems. The specific outcome would depend on the nature of the dienophile and the reaction conditions employed.

In addition to Diels-Alder reactions, other cycloaddition strategies, such as [3+2] cycloadditions, could also be envisioned for the construction of five-membered rings fused to the pyrrolo[3,4-c]pyrrole scaffold. The in-situ generation of azomethine ylides from the this compound, followed by reaction with dipolarophiles, could lead to the formation of novel, complex polyheterocyclic systems. mdpi.com

The utility of the this compound scaffold as a building block is thus predicated on a sequence of reactions that first generate a reactive aromatic core, which is then elaborated through cycloaddition chemistry to create intricate, fused molecular architectures. This approach highlights the versatility of the pyrrolo[3,4-c]pyrrole system in the synthesis of complex heterocyclic compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.